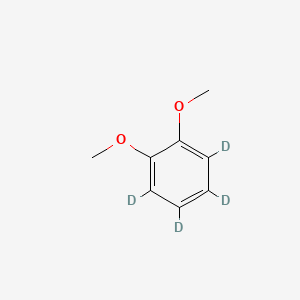

1,2-Dimethoxybenzene-3,4,5,6-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dimethoxybenzene-3,4,5,6-D4 is a labelled analogue of 1,2-Dimethoxybenzene . It is commonly used as a reagent in synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C8H6D4O2 . The InChI representation is InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D .Physical and Chemical Properties Analysis

The molecular weight of this compound is 142.19 . It has a boiling point of 206.3±8.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .Scientific Research Applications

Redox Shuttle Stability for Lithium-ion Batteries : A study focused on the synthesis of 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection in lithium-ion batteries. This research highlighted the solubility of DBDB in carbonate-based electrolytes, crucial for practical battery applications, and compared its electrochemical stability to similar compounds (Zhang et al., 2010).

Molecular Structure Analysis : Investigations into the molecular structure and conformational properties of 1,3-dimethoxybenzene were conducted using gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the stable conformers and structural parameters of such compounds (Dorofeeva et al., 2010).

Conformational Equilibrium Studies : A study on the conformational equilibrium in 1,2-dimethoxybenzene (1,2-DMB) using non-linear dielectric effect (NDE) methods. This research calculated the Gibbs energy corresponding to the trans-gauche equilibrium and the dipole moments of the conformers, providing valuable data on the predominance of certain conformers in 1,2-DMB (Dutkiewicz, 1994).

Catholyte Materials for Non-aqueous Redox Flow Batteries : Research into 1,4‐Dimethoxybenzene derivatives highlighted their use as catholytes in non‐aqueous redox flow batteries, emphasizing their high open‐circuit potentials and electrochemical reversibility. The study explored how bicyclic substitutions and ether chains can enhance the chemical stability of these materials (Zhang et al., 2017).

Intramolecular Electron Transfer Studies : Examination of radical cations with terminal 1,4-dimethoxybenzene units provided insights into intramolecular electronic interactions, crucial for understanding electron transfer mechanisms in complex molecular structures (Wartini et al., 1998).

Aromatic H—D Exchange in Organometallic Chemistry : A study demonstrated the H—D exchange of aromatic protons in 1,3-dimethoxybenzene-2,4,6- d3, contributing to our understanding of electrophilic reactions in organometallic chemistry (Nalesnik & Orchin, 1981).

Mechanism of Action

Target of Action

1,2-Dimethoxybenzene-3,4,5,6-D4, also known as 5,6-Dimethoxybenzene-1,2,3,4-d4 , is an organic compound derived from benzeneIt’s known that benzene derivatives can undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound is likely similar to other benzene derivatives. In electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .

Properties

IUPAC Name |

1,2,3,4-tetradeuterio-5,6-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)